6-Chloro-3-phenyl-1-benzothiophene
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Overview
Description
6-Chloro-3-phenyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a chlorine atom and a phenyl group in the structure of this compound enhances its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Benzothiophene derivatives have been utilized as anticancer agents , suggesting that their targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzothiophene derivatives have shown anti-tumor activities , implying they may inhibit cell proliferation or induce apoptosis in cancer cells.
Biochemical Pathways
Given the anti-tumor activities of some benzothiophene derivatives , it can be inferred that this compound may influence pathways related to cell cycle regulation, apoptosis, and DNA repair.
Pharmacokinetics
The compound’s molecular weight is 24473926 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Based on the known activities of benzothiophene derivatives, it can be speculated that this compound may induce changes in cell proliferation and survival, potentially leading to anti-tumor effects .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenyl-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the electrophilic cyclization of 2-phenylthiophene with a chlorinating agent. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-phenyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3-phenyl-1-benzothiophene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene-based antifungal agent.
Uniqueness
6-Chloro-3-phenyl-1-benzothiophene is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-chloro-3-phenyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOQDYZNJBDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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